![molecular formula C14H20N2O3S B2937434 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 953255-38-4](/img/structure/B2937434.png)

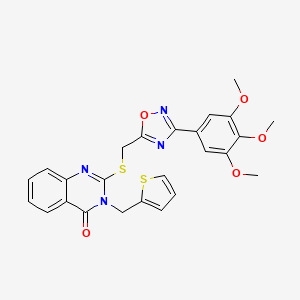

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” are not well-documented in the literature .科学的研究の応用

Rearrangement and Catalytic Activity

N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized and subjected to reactions to afford pyrrolidin-3-ones, with a mechanistic explanation proposed for the unexpected outcome. This highlights the compound's potential in organic synthesis and the rearrangement processes (Králová et al., 2019).

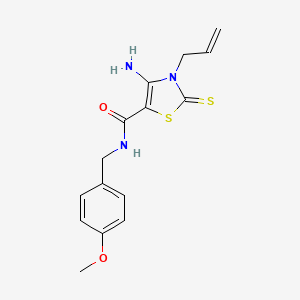

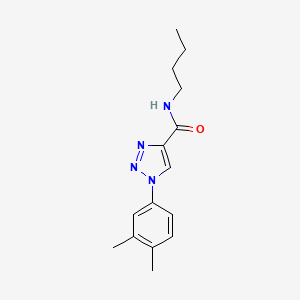

Synthesis and Antimicrobial Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Specifically, novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups showed moderate to high antimicrobial activity, indicating the compound's relevance in developing antimicrobial agents (Fadda et al., 2016).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated, where microbial-based surrogate biocatalytic systems produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach supports full structure characterization of metabolites by NMR, offering insights into the metabolic pathways of similar sulfonamide derivatives in preclinical species (Zmijewski et al., 2006).

Enzymatic Catalysis and Synthesis

The catalytic activity of sulfonic acid functional ionic liquids in the alkylation of phenol with tert-butyl alcohol highlights the potential use of sulfonamide derivatives in catalytic processes. The optimization of reaction conditions for high conversion rates emphasizes the role of these compounds in facilitating chemical transformations (Elavarasan et al., 2011).

Metal Coordination Polymers as Catalysts

Metal coordination polymers containing sulfonate groups have been applied as catalysts for the green synthesis of dihydropyrimidinones through the Biginelli reaction. This demonstrates the utility of sulfonamide-based compounds in developing eco-friendly catalytic systems for organic synthesis (Wang et al., 2015).

将来の方向性

作用機序

Target of Action

The primary targets of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide are currently unknown . The compound is part of a class of molecules that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . These molecules are often used in the development of drugs for the treatment of various human diseases .

Mode of Action

Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Pyrrolidine derivatives have been found to interact with a variety of biological targets and pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound .

特性

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-9-20(18,19)15-12-7-6-11(2)13(10-12)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJJBFJDZCVQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C=C1)C)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)

![1-[5-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2937353.png)

![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2937356.png)

![3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2937359.png)

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)

![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

![N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)